3-Iodo-4-nitrobenzoic acid CAS number 1086210-19-6
3-Iodo-4-nitrobenzoic acid CAS number 1086210-19-6
The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes mechanistic insight, robust synthetic protocols, and strategic application over generic data listing.[1]
CAS Number: 1086210-19-6 Chemical Formula: C₇H₄INO₄ Molecular Weight: 293.02 g/mol [1][2][3]
Executive Summary
3-Iodo-4-nitrobenzoic acid is a high-value trisubstituted aromatic scaffold used primarily as a divergent intermediate in medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-relationship between the iodine and nitro groups, combined with a para-positioned carboxylic acid tail.[1] This "triad of functionality" allows for orthogonal functionalization:
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C3-Iodine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck).[1][2]
-
C4-Nitro: A masked amine functionality, reducible to generate 3,4-diamino-like scaffolds (e.g., for benzimidazole synthesis).[1][2]
-
C1-Carboxyl: A stable anchor for amidation or esterification to modulate solubility and potency.[1][2]
This guide details the synthesis, reactivity profile, and handling of this compound, addressing the specific challenges of maintaining chemoselectivity during downstream transformations.
Chemical Identity & Physical Profile
Unlike its more common isomer (4-iodo-3-nitrobenzoic acid), the 3-iodo-4-nitro variant places the halogen meta to the carboxyl group and ortho to the nitro group.[1][2] This steric crowding influences both its solubility and reactivity.[1]
| Property | Specification / Value | Note |
| Appearance | Pale yellow to off-white crystalline solid | Color deepens upon light exposure (iodine liberation).[2] |
| Melting Point | ~210–215 °C (Predicted) | Distinct from 4-iodo isomer (212°C) and 3-nitro (140°C). |
| Solubility | DMSO (>50 mg/mL), Methanol, DMF | Poor water solubility; soluble in aqueous base (Na₂CO₃). |
| pKa | ~3.2 (Carboxyl) | Acidic strength enhanced by electron-withdrawing -NO₂ and -I. |
| Stability | Light Sensitive, Hygroscopic | Store under inert atmosphere (Ar/N₂) at <25°C. |
Synthetic Methodologies
Direct iodination of 4-nitrobenzoic acid is kinetically disfavored due to the synergistic electron-withdrawing effects of the nitro and carboxyl groups, which severely deactivate the ring toward electrophilic aromatic substitution.[1][2]
Therefore, the Sandmeyer Reaction via 3-amino-4-nitrobenzoic acid is the industry-standard protocol for high-fidelity synthesis.[1][2]
Protocol A: Sandmeyer Iodination (Recommended)
This route ensures regiochemical purity and avoids the formation of poly-iodinated byproducts.[1][2]
Reagents: 3-Amino-4-nitrobenzoic acid, NaNO₂, H₂SO₄ (or HCl), KI, Urea.[1][2]
-
Diazotization:
-
Iodination:
-
Prepare a solution of KI (2.0 eq) in water.[1]
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
-
Observation: Evolution of N₂ gas and formation of a dark precipitate.[1]
-
Warm to room temperature and stir for 2 hours; then heat to 60°C for 30 mins to ensure complete decomposition of the diazonium species.
-
-
Workup:
Protocol B: Oxidation of 3-Iodo-4-nitrotoluene
An alternative route if the toluene precursor is available.[1][2]
-
Oxidation: Reflux 3-iodo-4-nitrotoluene with KMnO₄ (3.0 eq) in Pyridine/Water (1:1).
-
Workup: Filter MnO₂, acidify filtrate with HCl to precipitate the acid.
-
Note: This method is harsher and may result in lower yields due to potential de-iodination under oxidative stress.[1]
-
Reactivity Engineering & Pathways
The utility of 3-iodo-4-nitrobenzoic acid lies in its ability to undergo chemoselective transformations.[1][2]
The Suzuki-Miyaura Cross-Coupling
The C-I bond is the most reactive site.[1] Standard conditions involving Pd(PPh3)4 or Pd(dppf)Cl2 are effective.[1]
-
Challenge: The ortho-nitro group exerts a steric and electronic influence.[1][2]
-
Solution: Use stronger bases (K₃PO₄) and elevated temperatures (80°C) to overcome steric hindrance.[1]
-
Self-Validating Check: Monitor the disappearance of the aryl iodide via LC-MS. The product should show a mass shift corresponding to the boronic acid incorporation minus the iodide.[1]
Nitro Reduction (Chemo-selectivity Warning)
Reducing the nitro group to an amine (to form 3-iodo-4-aminobenzoic acid) requires care.[1][2]
-
Avoid: Catalytic Hydrogenation (H₂/Pd-C). This frequently causes hydrodeiodination (cleavage of the C-I bond), destroying the scaffold.[1]
-
Preferred: Chemical reduction using Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Tin(II) Chloride (SnCl₂) in ethanol. These conditions reduce the nitro group while leaving the aryl iodide intact.[1]
Visualizing the Workflow
The following diagram illustrates the divergent synthesis and application pathways.
Figure 1: Synthesis and Divergent Reactivity of 3-Iodo-4-nitrobenzoic acid. Note the chemoselective reduction pathway to avoid de-iodination.
Applications in Drug Discovery
This scaffold is particularly relevant for:
-
Kinase Inhibitors: The benzoic acid moiety mimics the phosphate-binding region of ATP, while the ortho-substituents fill hydrophobic pockets.[1][2]
-
Benzimidazole Synthesis: Reduction of the nitro group followed by cyclization with the carboxylic acid (or an external aldehyde) yields 7-iodo-benzimidazoles, a rare substitution pattern.[1][2]
-
PROTAC Linkers: The carboxylic acid allows for amide coupling to E3 ligase ligands, while the aryl iodide serves as the attachment point for the linker chain.[1]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][5]
-
Energetics: As a nitro-aromatic, it possesses high energy potential.[1][2] While not explosive under standard conditions, avoid subjecting the dry solid to high heat (>250°C) or shock.[1]
-
Waste: Iodine-containing waste must be segregated from general organic solvents to prevent halogenation of other waste streams.[1][2]
References
-
PubChem. 3-Iodo-4-nitrobenzoic acid (CAS 1086210-19-6) Compound Summary.[1][2][6] National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Catalysts.[1][2][Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for Sandmeyer Reaction protocols). 5th Edition, Longman Scientific & Technical.[1]
Sources
- 1. 3-Iodo-4-methylbenzoic acid | C8H7IO2 | CID 621640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6313-17-3|3-Iodo-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 35674-27-2|4-Iodo-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 3-Iodo-4-methylbenzoic acid | 82998-57-0 [chemicalbook.com]
- 5. 4-Iodo-3-nitrobenzoic acid | C7H4INO4 | CID 11208598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Iodo-4-nitrobenzoic acid | C7H4INO4 | CID 53420329 - PubChem [pubchem.ncbi.nlm.nih.gov]
